
3-Chloro-4-methoxy-1H-indol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methoxy-1H-indol-7-amine: is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom and a methoxy group on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1H-indol-7-amine typically involves the following steps:
Starting Material: The synthesis often begins with a substituted aniline or halobenzene.
Cyclization: The key step involves the cyclization of the starting material to form the indole ring.
Functional Group Introduction: The chlorine and methoxy groups are introduced through electrophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methoxy-1H-indol-7-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents (methyl iodide) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized indoles with different biological activities .
Aplicaciones Científicas De Investigación
3-Chloro-4-methoxy-1H-indol-7-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methoxy-1H-indol-7-amine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-1H-indole-3-carboxylic acid: This compound shares the methoxy group and indole ring but has a carboxylic acid group instead of an amine.
3-Chloro-1H-indole: Similar to 3-Chloro-4-methoxy-1H-indol-7-amine but lacks the methoxy group.
5-Methoxy-1H-indole-3-acetic acid: Contains a methoxy group and an acetic acid group, differing in the position of the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the indole ring enhances its reactivity and potential as a bioactive molecule .
Propiedades
Número CAS |
919522-67-1 |
|---|---|
Fórmula molecular |
C9H9ClN2O |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-1H-indol-7-amine |
InChI |
InChI=1S/C9H9ClN2O/c1-13-7-3-2-6(11)9-8(7)5(10)4-12-9/h2-4,12H,11H2,1H3 |
Clave InChI |
NKWAHLRCUFBWTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CNC2=C(C=C1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
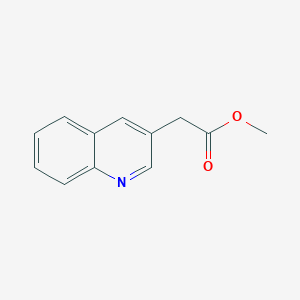

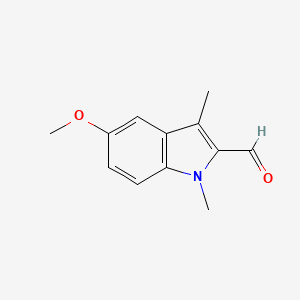

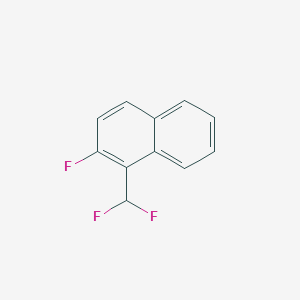

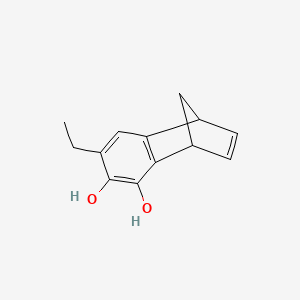
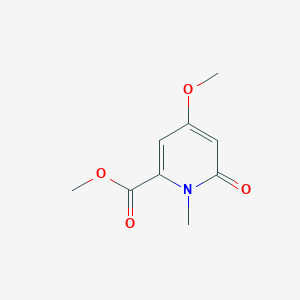
![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)
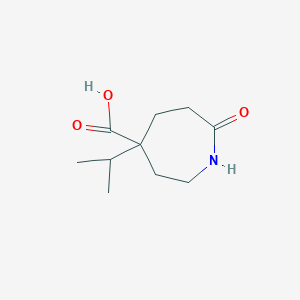
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)
